2-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine
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Overview
Description
2-[(2E)-2-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound that features a triazine core substituted with piperidine and hydrazine groups, along with a dichlorophenyl-furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the triazine core: This is usually done through the condensation of cyanuric chloride with piperidine under controlled conditions.
Coupling of the hydrazine and furan moieties: This step involves the reaction of hydrazine derivatives with the furan ring, often under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and hydrazine moiety.
Reduction: Reduction reactions can target the triazine core and the dichlorophenyl group.
Substitution: The piperidine and hydrazine groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
2-[(2E)-2-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl-furan moiety can interact with hydrophobic pockets, while the triazine core can form hydrogen bonds with active site residues. This dual interaction can lead to the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-[5-(2,4-dichlorophenyl)furan-2-yl]ethan-1-one
- Indole derivatives
- Imidazole containing compounds
Uniqueness
What sets 2-[(2E)-2-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE apart is its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of both hydrazine and triazine moieties provides a versatile platform for further functionalization and optimization for specific applications.
Properties
Molecular Formula |
C24H27Cl2N7O |
---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C24H27Cl2N7O/c25-17-7-9-19(20(26)15-17)21-10-8-18(34-21)16-27-31-22-28-23(32-11-3-1-4-12-32)30-24(29-22)33-13-5-2-6-14-33/h7-10,15-16H,1-6,11-14H2,(H,28,29,30,31)/b27-16+ |
InChI Key |
GDBDTBCXSHVFRB-JVWAILMASA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)N5CCCCC5 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)N5CCCCC5 |
Origin of Product |
United States |
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